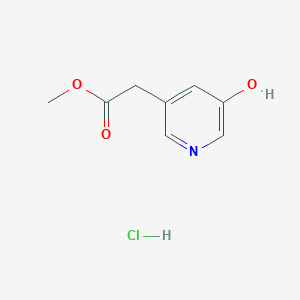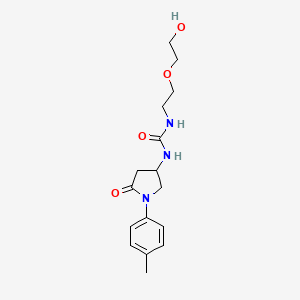
Methyl 2-(5-hydroxypyridin-3-yl)acetate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-(5-hydroxypyridin-3-yl)acetate;hydrochloride” is a chemical compound with the CAS Number: 2375268-94-1 . It has a molecular weight of 203.62 . The IUPAC name for this compound is methyl 2- (5-hydroxypyridin-3-yl)acetate hydrochloride .
Molecular Structure Analysis
The InChI code for “Methyl 2-(5-hydroxypyridin-3-yl)acetate;hydrochloride” is 1S/C8H9NO3.ClH/c1-12-8(11)3-6-2-7(10)5-9-4-6;/h2,4-5,10H,3H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 2-(5-hydroxypyridin-3-yl)acetate;hydrochloride” is a powder at room temperature .Scientific Research Applications
Iron Chelation Therapy
Methyl 2-(5-hydroxypyridin-3-yl)acetate;hydrochloride: is part of the hydroxypyridinone (HOPO) class of chelators, which have shown high efficacy and specificity in binding with various metal ions . This compound, due to its structure, can be particularly useful in iron chelation therapy. It can help manage conditions like thalassemia or hemochromatosis, where iron overload is a concern.
Alzheimer’s Disease Treatment
The chelating properties of HOPOs make them suitable for therapeutic use in neurodegenerative diseases like Alzheimer’s. They can bind to excess metal ions in the brain, which are implicated in the formation of plaques and neurodegeneration .
Anticancer Agent Development
HOPOs have been explored for their potential in anticancer drug design. The specific compound could be modified to target cancer cells by chelating essential metal ions or acting as a drug delivery vehicle .
Antibiotic Enhancement
The ability of this compound to bind with metal ions can be harnessed to improve the efficacy of antibiotics. By chelating metal ions that bacteria need for survival, it could potentiate the action of antibiotic treatments .
MRI Contrast Agents
Due to its metal-binding properties, EN300-7435715 could be used to develop MRI contrast agents. When bound to metal ions like gadolinium, it can enhance the contrast on MRI scans, aiding in better diagnosis .
Analytical Chemistry
In analytical chemistry, this compound can be used as a reagent to detect and quantify metal ions in various samples. Its specificity and binding affinity make it a valuable tool for environmental monitoring and food safety testing .
Material Science
The compound’s chelating ability can be applied in material science for the synthesis of metal-organic frameworks (MOFs) or coordination polymers, which have applications in gas storage, separation technologies, and catalysis .
Chemical Synthesis
Methyl 2-(5-hydroxypyridin-3-yl)acetate;hydrochloride: can act as an intermediate in organic synthesis, helping to build complex molecules for pharmaceuticals or other high-value chemicals .
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
methyl 2-(5-hydroxypyridin-3-yl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-12-8(11)3-6-2-7(10)5-9-4-6;/h2,4-5,10H,3H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVDMHXEHRCKCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=CN=C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-hydroxypyridin-3-yl)acetate;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Butyl-4,6,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2988091.png)
![8-((3-(thiophen-2-yl)pyrrolidin-1-yl)sulfonyl)-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B2988092.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2-naphthamide](/img/structure/B2988093.png)

![6-(4-Ethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2988098.png)
![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2988099.png)
![Benzyl (2S)-2-[(S)-(5-bromo-1H-indol-3-yl)-hydroxymethyl]pyrrolidine-1-carboxylate](/img/structure/B2988100.png)
![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2988102.png)
![1-(p-Tolyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2988103.png)


![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2988110.png)
![N-(cyanomethyl)-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetamide](/img/structure/B2988111.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2988112.png)